![molecular formula C16H17N3O2 B4263542 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4263542.png)
2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide
Overview
Description
2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide, also known as Dabcyl, is a chemical compound that has been widely used in scientific research. It is a fluorescent quencher that is commonly used in assays to detect and measure the activity of enzymes and other biomolecules.
Mechanism of Action
The mechanism of action of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide involves the quenching of fluorescence. 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide absorbs light at a certain wavelength and transfers the energy to a nearby fluorophore, which emits light at a different wavelength. This process is called fluorescence resonance energy transfer (FRET). When 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide is in close proximity to a fluorophore, it quenches the fluorescence by transferring the energy to itself, thereby preventing the emission of light.
Biochemical and Physiological Effects:
2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for scientific research purposes.
Advantages and Limitations for Lab Experiments
2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments. It is a highly efficient quencher that can be used in a wide range of assays. It is also stable and easy to handle. However, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has some limitations. It can interfere with certain assays, such as those that involve the use of metal ions. It can also be affected by pH and temperature changes, which can alter its quenching efficiency.
Future Directions
There are several future directions for the use of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide in scientific research. One direction is the development of new assays that use 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide as a quencher. For example, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide could be used in assays to measure the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. Another direction is the modification of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide to improve its quenching efficiency and stability. For example, researchers could modify the structure of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide to make it more resistant to pH and temperature changes. Overall, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide is a valuable tool for scientific research, and its potential applications are still being explored.
Scientific Research Applications
2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has been widely used in scientific research as a fluorescent quencher. It is commonly used in assays to detect and measure the activity of enzymes and other biomolecules. For example, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide can be used as a quencher in fluorescence resonance energy transfer (FRET) assays to measure the activity of proteases, kinases, and other enzymes. 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide can also be used as a quencher in hybridization assays to detect DNA and RNA.
properties
IUPAC Name |
2-[(2,4-dimethylphenyl)carbamoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-8-13(11(2)9-10)18-16(21)19-14-6-4-3-5-12(14)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVKBKSTGDCCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-Dimethylphenyl)carbamoyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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